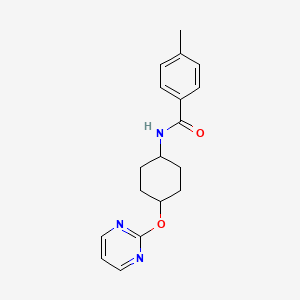

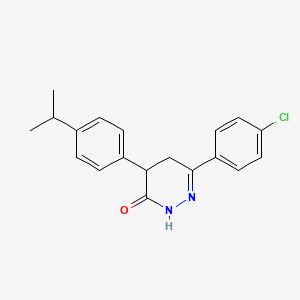

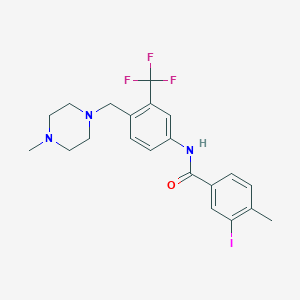

6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

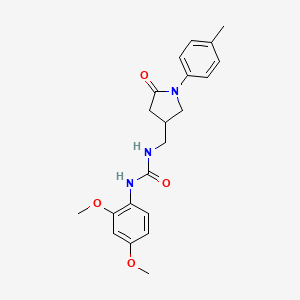

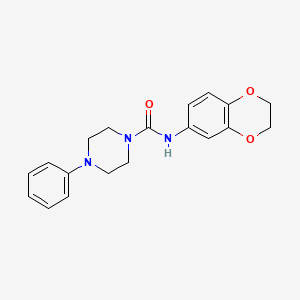

The compound "6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone" is a derivative of the pyridazinone class, which is known for its diverse pharmacological activities. Pyridazinones have been extensively studied for their potential as antinociceptive, antihypertensive, anticonvulsant, immunosuppressive, platelet aggregation inhibiting, and hypotensive agents. These compounds have shown significant efficacy in various biological assays and have been the subject of numerous synthetic and analytical studies to understand their properties and improve their activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the introduction of various substituents on the phenyl ring, which can significantly affect the compound's biological activity. For instance, the presence of a chlorophenyl group has been associated with potent anticonvulsant activity, as seen in the study of 6-(substituted phenyl)-3(2H) pyridazinones . The synthesis process can also lead to the formation of impurities, which are then identified and characterized to ensure the purity of the active pharmaceutical ingredient, as demonstrated in the isolation of impurities in an antihypertensive pyridazinone derivative .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including the presence of specific substituents and their configuration, plays a crucial role in their pharmacological profile. For example, the optical isomers of a benzothiepino pyridazinone derivative were synthesized and their activities were compared, revealing differences in receptor affinity and in vivo activities . The molecular structure can also influence the formation of inclusion compounds and the crystalline form of the compound, which can affect its physical properties and biological activity .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions, which are essential for their functionalization and the exploration of their reactivity. The reactivity of 6-chloro pyridazinones with Vilsmeier reagent, for example, has been studied, leading to the formation of pyrazolo[3,4-d]pyridazinones and acyclic derivatives . These reactions not only expand the chemical diversity of the pyridazinone class but also provide insights into the mechanisms underlying their formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are critical for the compound's stability, solubility, and bioavailability. Analytical techniques such as gas chromatography and chromatographic methods have been employed to determine the content of pyridazinone derivatives in technical products and to identify their impurities and isomers . Understanding these properties is essential for the development of pyridazinone-based pharmaceuticals with optimal pharmacokinetic profiles.

科学的研究の応用

Synthesis and Derivatives

The chemical compound , 6-(4-chlorophenyl)-4-(4-isopropylphenyl)-4,5-dihydro-3(2H)-pyridazinone, belongs to a class of compounds that have been the subject of various synthetic studies. For example, Soliman and El-Sakka (2011) explored the synthesis of related pyridazinone derivatives through processes like Friedel-Crafts acylation and cyclization, showcasing the versatility of these compounds in synthetic organic chemistry (Soliman & El-Sakka, 2011).

Pharmacological Activities

Pyridazinone derivatives have been studied for their pharmacological activities. Xu et al. (1991) investigated a series of these compounds for anticonvulsant properties in mice, providing insight into their potential therapeutic applications (Xu et al., 1991).

Crystal Structure Analysis

The study of the crystal structure of pyridazinone derivatives is an important aspect of understanding their chemical properties and potential applications. Daoui et al. (2021) analyzed the crystal structure of a pyridazinone derivative, providing crucial data on molecular interactions and structure (Daoui et al., 2021).

Separation and Isolation Techniques

In the realm of chemical engineering, the efficient separation of pyridazinone enantiomers has been a subject of study. Cheng et al. (2019) developed preparative methods for isolating enantiomers of a pyridazinone derivative, demonstrating the compound's relevance in chemical processing and pharmaceutical manufacturing (Cheng et al., 2019).

特性

IUPAC Name |

3-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-12(2)13-3-5-14(6-4-13)17-11-18(21-22-19(17)23)15-7-9-16(20)10-8-15/h3-10,12,17H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORXSDZZFKXNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)

![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)